Phenethyl 3-hydroxybenzoate

Vue d'ensemble

Description

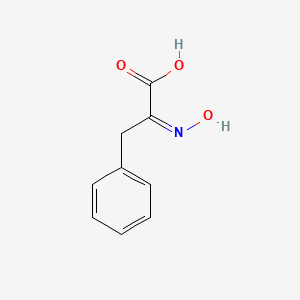

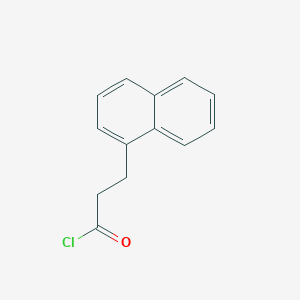

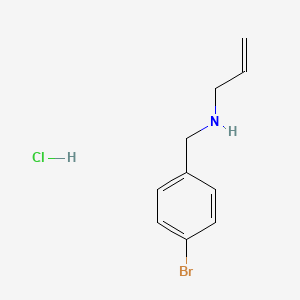

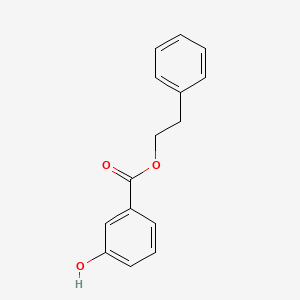

Phenethyl 3-hydroxybenzoate is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Phenethyl 3-hydroxybenzoate consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a single aromatic ring .Physical And Chemical Properties Analysis

Phenethyl 3-hydroxybenzoate has a predicted melting point of 123.37° C, a boiling point of 412.64° C at 760 mmHg, and a density of 1.19 g/cm3 . Its refractive index is predicted to be n 20D 1.60 .Applications De Recherche Scientifique

Synthesis and Chemistry

- Hydroxybenzoates, including Phenethyl 3-hydroxybenzoate, are crucial in synthesizing various compounds. For instance, Shahzadi, Saleem, and Chotana (2018) reported the facile preparation of disubstituted hydroxybenzoates through iridium-catalyzed borylation and oxidation, which allows for the incorporation of halogens in hydroxybenzoates with unique substitution patterns (Shahzadi, Saleem, & Chotana, 2018).

Industrial Applications

- Hydroxybenzoic acids, including 3-Hydroxybenzoic acid, a related compound to Phenethyl 3-hydroxybenzoate, have potential applications as corrosion inhibitors. For example, Narváez, Cano, and Bastidas (2005) explored the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in an environmentally-friendly aqueous pickling solution (Narváez, Cano, & Bastidas, 2005).

Biochemical Research

- In biochemistry, hydroxybenzoates are used as probes for studying interactions of biomolecules. Kyriukha et al. (2018) developed a series of benzochromones with red-shifted absorbance, demonstrating improved sensitivity to the polarity of local environments, which is valuable for probe development in biological research (Kyriukha et al., 2018).

Environmental and Analytical Chemistry

- Graphene-magnetite composite has been used for the extraction of phenolic acids, including 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid, from natural sources like stingless bee honey. This method, as demonstrated by Musa et al. (2018), is environmentally friendly and efficient for extracting these acids (Musa et al., 2018).

Pharmacological and Health Applications

- Hydroxybenzoic acids have been linked to cardiovascular health. Juurlink et al. (2014) reviewed how various hydroxyphenolics, including hydroxybenzoic acids, can influence metabolism and cellular signaling, potentially helping in ameliorating cardiovascular issues related to aging (Juurlink et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-phenylethyl 3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-4-7-13(11-14)15(17)18-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFBUQIVFWSZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenethyl 3-hydroxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.